4-Amino-5-(diethylamino)-2-phenylpyridazin-3(2H)-one

Description

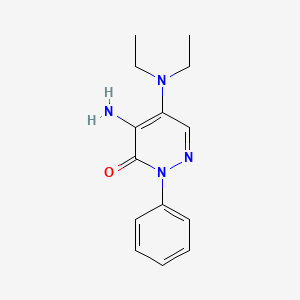

4-Amino-5-(diethylamino)-2-phenylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a phenyl group at position 2, an amino group at position 4, and a diethylamino substituent at position 5. This compound is of interest due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity. Its synthesis typically involves nucleophilic substitution reactions, such as the replacement of a chlorine atom at position 5 with diethylamine in the presence of a base (e.g., potassium carbonate) .

Pyridazinones are known for diverse pharmacological applications, including pesticidal, antimicrobial, and enzyme inhibitory activities. The diethylamino group in this compound enhances solubility in organic solvents compared to more polar substituents, which may impact its bioavailability and reactivity .

Properties

IUPAC Name |

4-amino-5-(diethylamino)-2-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-3-17(4-2)12-10-16-18(14(19)13(12)15)11-8-6-5-7-9-11/h5-10H,3-4,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAIPXMRBFMXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C(=O)N(N=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Amino-5-(diethylamino)-2-phenylpyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable diketones or ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-5-(diethylamino)-2-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridazinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridazine derivatives.

Substitution: The amino and diethylamino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of various substituted pyridazines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-5-(diethylamino)-2-phenylpyridazin-3(2H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-5-(diethylamino)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations at Position 5

The substituent at position 5 significantly alters the electronic and steric properties of pyridazinones. Key analogues include:

Key Observations :

Spectroscopic Differentiation

- ¹H NMR: The diethylamino group produces a triplet (~1.0 ppm for CH₃) and quartet (~3.3 ppm for CH₂), distinct from acetyl groups (singlet ~2.5 ppm for COCH₃) or aromatic protons (δ 7.0–8.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) are consistent across analogues, but C-Cl bonds in chloro derivatives appear at ~750 cm⁻¹ .

Biological Activity

4-Amino-5-(diethylamino)-2-phenylpyridazin-3(2H)-one, also known by its CAS number 194016-09-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H18N4O, with a molecular weight of 258.32 g/mol. The compound features a pyridazine ring substituted with an amino group and a diethylamino group, which may influence its biological interactions.

Antiviral Activity

Recent studies have explored the antiviral properties of compounds structurally related to this compound. For instance, a series of novel N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues demonstrated significant inhibition against human adenovirus (HAdV), suggesting potential for similar derivatives, including our compound of interest .

Table 1: Antiviral Activity Comparison

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound 15 | 0.27 | 156.8 | >580 |

| Niclosamide | - | - | - |

The selectivity index (SI) indicates that Compound 15 is significantly more potent and less toxic than niclosamide, highlighting the potential therapeutic benefits of similar structures.

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, analogues have been shown to interfere with viral DNA replication processes and suppress later stages in the viral life cycle . This suggests that our compound may exhibit similar mechanisms, warranting further investigation.

Case Studies

- Study on HAdV Inhibition : A study investigated various substituted compounds for their ability to inhibit HAdV. Among these, certain derivatives exhibited promising results with low micromolar potency and high selectivity indexes . The findings indicate that modifications to the pyridazine structure can enhance antiviral efficacy.

- Cytotoxicity Assessment : Cytotoxicity assays conducted on related compounds revealed that while some exhibited significant antiviral activity, they also showed varying degrees of cytotoxicity. For example, the aforementioned Compound 15 had a CC50 value significantly higher than its IC50, indicating a favorable therapeutic window .

Other Biological Activities

In addition to antiviral effects, preliminary studies suggest that compounds similar to this compound may possess other biological activities such as anti-inflammatory and anticancer properties. However, detailed studies are required to confirm these effects.

Q & A

Q. How does substituent variation on the phenyl ring affect electronic and biological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.